molecular formula C17H23N5O3 B6484084 4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)oxolan-3-ol CAS No. 2549044-61-1

4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)oxolan-3-ol

Cat. No.: B6484084
CAS No.: 2549044-61-1
M. Wt: 345.4 g/mol
InChI Key: QRQGYBMVYBCGDV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyrimidine ring, a piperidine ring, and an oxolane ring. Pyrazole and pyrimidine rings are common in many biologically active compounds, including various drugs .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For example, the pyrazole ring could participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be determined using various analytical techniques. For example, the melting point, solubility, and NMR data could be used to characterize the compound .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some pyrazole-containing compounds have been found to have antileishmanial and antimalarial activities .

Future Directions

The future directions for this compound would likely depend on its potential applications. For example, if it shows promising biological activity, it could be further developed as a potential therapeutic agent .

Properties

IUPAC Name

4-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3/c1-21-9-13(8-20-21)12-6-18-17(19-7-12)25-14-2-4-22(5-3-14)15-10-24-11-16(15)23/h6-9,14-16,23H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQGYBMVYBCGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4COCC4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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